molecular formula C11H9ClO4 B11870264 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid

Cat. No.: B11870264
M. Wt: 240.64 g/mol
InChI Key: IHQRMGCFJBPVAY-UHFFFAOYSA-N
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Description

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and a carboxylic acid group at the 3rd position on the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloro-2H-chromene-3-carboxylic acid with methoxy reagents in the presence of a catalyst . The reaction conditions often involve moderate temperatures and the use of solvents like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and the use of advanced catalytic systems to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes .

Scientific Research Applications

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-methoxy-2H-chromene-3-carboxylic acid is unique due to the presence of both chlorine and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

6-chloro-7-methoxy-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c1-15-10-4-9-6(3-8(10)12)2-7(5-16-9)11(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

IHQRMGCFJBPVAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(COC2=C1)C(=O)O)Cl

Origin of Product

United States

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